N-butyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide
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Overview
Description
N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and phenylpiperazine intermediates, followed by their coupling with an ethanediamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The phenylpiperazine moiety can be reduced under specific conditions.
Substitution: The ethanediamide backbone can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the phenylpiperazine moiety can produce a variety of reduced piperazine derivatives.
Scientific Research Applications
N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylpiperazine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N’-[2-(furan-2-yl)ethyl]ethanediamide: Lacks the phenylpiperazine moiety.
N-butyl-N’-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide: Lacks the furan ring.
N-butyl-N’-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide: Contains a methyl group instead of a phenyl group on the piperazine ring.
Uniqueness
N-butyl-N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is unique due to the presence of both the furan ring and the phenylpiperazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
N-butyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-2-3-11-23-21(27)22(28)24-17-19(20-10-7-16-29-20)26-14-12-25(13-15-26)18-8-5-4-6-9-18/h4-10,16,19H,2-3,11-15,17H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBPACFLDXEYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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